Trifludimoxazin

Catalog No.
S1962354
CAS No.
1258836-72-4
M.F
C16H11F3N4O4S
M. Wt
412.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifludimoxazin

CAS Number

1258836-72-4

Product Name

Trifludimoxazin

IUPAC Name

1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione

Molecular Formula

C16H11F3N4O4S

Molecular Weight

412.3 g/mol

InChI

InChI=1S/C16H11F3N4O4S/c1-4-5-22-10-7-9(8(17)6-11(10)27-16(18,19)12(22)24)23-13(25)20(2)15(28)21(3)14(23)26/h1,6-7H,5H2,2-3H3

InChI Key

AZHZOGYUMMIAOF-UHFFFAOYSA-N

SMILES

CN1C(=O)N(C(=O)N(C1=S)C)C2=CC3=C(C=C2F)OC(C(=O)N3CC#C)(F)F

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=S)C)C2=CC3=C(C=C2F)OC(C(=O)N3CC#C)(F)F

Application in Weed Control

Specific Scientific Field: This application falls under the field of Agronomy, specifically weed control in cotton cultivation .

Summary of the Application: Trifludimoxazin is a new protoporphyrinogen oxidase–inhibiting herbicide. It’s being evaluated for use as a soil-residual active herbicide treatment in cotton for control of small-seeded annual broadleaf weeds .

Methods of Application or Experimental Procedures: The herbicide vertical mobility experiment used a completely randomized design with three replications for each soil by herbicide combination and the experiment was conducted twice . The packed soil columns were irrigated with a rainfall simulator to bring each soil to field capacity .

Results or Outcomes: The study found that Trifludimoxazin has potential for use in cotton cultivation, offering a new option for weed control .

Application in Sustainable Weed Control Programs

Specific Scientific Field: This application is in the field of Sustainable Agriculture, focusing on weed management .

Summary of the Application: The biorational design of the new PPO inhibitor Trifludimoxazin is being highlighted for the future of PPO-inhibitor development. It’s being discussed in the context of sustainable weed control programs using PPO inhibitors .

Results or Outcomes: The future of effective and sustainable PPO-inhibitor use relies on the development of new chemistries that maintain activity on resistant biotypes and the promotion of responsible stewardship of PPO inhibitors both new and old .

Trifludimoxazin is a novel herbicide classified as a protoporphyrinogen IX oxidase inhibitor, specifically targeting the enzyme protoporphyrinogen oxidase 2. It is designed to combat herbicide-resistant weeds by effectively inhibiting the mutated forms of this enzyme found in various weed species. The chemical formula for trifludimoxazin is C16_{16}H11_{11}F3_3N4_4O4_4S, with a molecular weight of 412.34 g/mol . Its unique structure allows it to bind effectively to the target site, making it a promising candidate for weed management strategies.

, primarily oxidation and hydrolysis. Under specific conditions, it can be oxidized to form various metabolites. The thioxo group in its structure is particularly reactive and can be converted during metabolic processes in organisms . Additionally, trifludimoxazin demonstrates stability under standard storage conditions, indicating its resilience in agricultural applications .

The primary biological activity of trifludimoxazin lies in its ability to inhibit protoporphyrinogen IX oxidase, which is crucial for chlorophyll synthesis in plants. By inhibiting this enzyme, trifludimoxazin disrupts the metabolic pathways leading to chlorophyll production, resulting in plant death. Studies have shown that it effectively inhibits various PPO2 enzymes carrying target site mutations, making it a viable option against resistant weed populations . The herbicide has demonstrated strong efficacy against broadleaf weeds, including species that have developed resistance to other herbicides.

  • Formation of the Triazine Core: This step involves cyclization reactions using appropriate reagents.
  • Introduction of Functional Groups: Further reactions are conducted to add the thioxo group and trifluoromethyl moiety.
  • Purification and Characterization: The final product is purified through crystallization or chromatography and characterized using techniques such as NMR and mass spectrometry .

Trifludimoxazin is primarily used as an herbicide in agricultural settings. Its main applications include:

  • Weed Control: Effective against a wide range of broadleaf weeds, particularly those resistant to other herbicides.
  • Crop Protection: Utilized in various crops to enhance yield by managing weed competition.
  • Research Tool: Employed in studies investigating herbicide resistance mechanisms in plants .

Trifludimoxazin shares structural and functional similarities with several other herbicides that inhibit protoporphyrinogen oxidase. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMechanism of ActionUnique Features
FomesafenC15_{15}H14_{14}ClN3_{3}O4_{4}SPPO inhibitorEffective against certain resistant species
SaflufenacilC14_{14}H13_{13}F3_{3}N2_{2}O4_{4}SPPO inhibitorFast-acting with low application rates
OxadiazonC12_{12}H12_{12}N2_{2}O4_{4}SPPO inhibitorBroad-spectrum activity across various crops
TrifludimoxazinC16_{16}H11_{11}F3_{3}N4_{4}O4_{4}SPPO inhibitorSpecifically designed for mutated PPO enzymes

Trifludimoxazin stands out due to its targeted action against mutated forms of protoporphyrinogen oxidase, making it particularly effective against resistant weed populations where other herbicides may fail .

XLogP3

1.6

Hydrogen Bond Acceptor Count

8

Exact Mass

412.04531050 g/mol

Monoisotopic Mass

412.04531050 g/mol

Heavy Atom Count

28

UNII

TIF9B68IHN

Other CAS

1258836-72-4

Wikipedia

Trifludimoxazin

Dates

Last modified: 08-16-2023

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